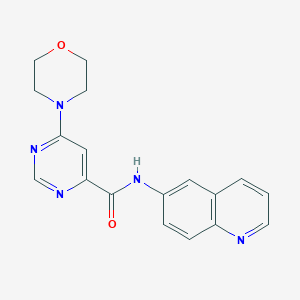

6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Description

6-Morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a morpholino group at the 6-position of the pyrimidine ring and a quinolin-6-yl carboxamide substituent at the 4-position. Its synthesis typically follows modular routes involving coupling reactions between pyrimidine intermediates and substituted quinoline moieties, as exemplified in , where analogous compounds are synthesized via a common pathway (Route B) . Structural confirmation is achieved through ¹H NMR and ESI-MS, with molecular weights consistent with theoretical calculations (e.g., 375 [M+H]+ for a related compound in ) .

Properties

IUPAC Name |

6-morpholin-4-yl-N-quinolin-6-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-18(22-14-3-4-15-13(10-14)2-1-5-19-15)16-11-17(21-12-20-16)23-6-8-25-9-7-23/h1-5,10-12H,6-9H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIZIYJSYGYTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Coupling Reactions: The quinoline and pyrimidine rings are then coupled using appropriate reagents and conditions to form the desired compound. This step often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide (Compound 35)

- Structural Features: Retains the quinoline-4-carboxamide core but incorporates a 6-fluoro substituent and a morpholinopropyl amino group.

- Activity : Demonstrates broad-spectrum antimicrobial activity, attributed to its ability to disrupt bacterial membrane integrity .

- Molecular Weight : ESI-MS data indicate a molecular ion peak at 375 [M+H]+, comparable to the target compound .

(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n)

- Structural Features: Shares the quinoline and morpholino motifs but replaces the pyrimidine-carboxamide with an acrylamide linker.

- Synthesis : Prepared via Route A in , yielding 53% with confirmed purity by NMR .

- Key Difference : The acrylamide group may enhance solubility but reduce metabolic stability compared to carboxamide derivatives .

Pyrimidine-4-Carboxamide Analogues

6-Morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

- Structural Features: Replaces the quinolin-6-yl group with a pyridin-3-ylmethyl substituent.

Patent Derivatives (Examples 138, 42, and 32)

- Example 138: (S,E)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)acrylamide. Molecular Weight: MS (M+1): 639 .

- Example 42: N-(4-(3-chloro-4-fluorophenylamino)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Molecular Weight: MS (M+1): 522 . Activity: Piperidinylidene moiety may confer selectivity for kinase targets .

Structural and Functional Analysis

Substituent Impact on Bioactivity

- Morpholino Group: Enhances solubility and modulates pharmacokinetics in both the target compound and analogues (e.g., Compound 35) .

- Quinoline vs. Pyridine: Quinolin-6-yl groups (as in the target compound) exhibit stronger π-π stacking interactions with biological targets compared to pyridinylmethyl groups (e.g., ) .

- Linker Variations : Acrylamide-linked derivatives (e.g., 6n) show higher conformational flexibility but lower metabolic stability than carboxamide-based structures .

Q & A

Q. What are the recommended synthesis strategies for 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Condensation : Reacting quinolin-6-amine with activated pyrimidine intermediates.

- Palladium-catalyzed coupling : For introducing the morpholino group (e.g., Suzuki-Miyaura coupling) .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30–60 minutes at 120°C) .

- Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures .

- Optimization : Adjust temperature (80–150°C), solvent (DMF or THF), and catalyst loading (1–5 mol% Pd) to maximize yield (typically 50–70%) .

Q. How can the compound’s structure and purity be characterized?

- Methodological Answer : Use complementary analytical techniques:

- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., morpholino proton signals at δ 3.6–3.8 ppm) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₈N₆O₂: 350.15) .

- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What methodologies are used to assess the compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., PI3K/AKT pathway) using fluorescence-based substrates .

- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay, 48–72 hr exposure) .

- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify target interactions .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Methodological Answer :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified quinoline or morpholino groups (e.g., fluorophenyl, methylpyridinyl) to assess bioactivity shifts .

- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate structural features with IC₅₀ values .

- Crystallographic data : Compare binding modes of analogs via X-ray structures (e.g., π-π stacking interactions in kinase active sites) .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Meta-analysis : Pool data from multiple studies to identify outliers or assay-specific biases .

- Structural validation : Confirm compound identity in conflicting studies via NMR/HPLC to rule out degradation .

Q. What computational approaches are used to predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Simulate binding to kinase targets (e.g., using AutoDock Vina) and validate with mutagenesis studies .

- DFT calculations : Analyze electron distribution to predict reactivity (e.g., nucleophilic attack sites) .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Q. How can synthetic yield and purity be systematically optimized?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst ratios .

- In-line monitoring : Employ PAT tools like ReactIR to track reaction progression in real time .

- Alternative catalysts : Test PdCl₂(PPh₃)₂ vs. PEPPSI-type catalysts for coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.